![molecular formula C12H19NO B12892635 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 28073-88-3](/img/structure/B12892635.png)
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone is a chemical compound with the molecular formula C10H17NO It is a cyclic enamine that features a pyrrolidine ring attached to a cyclohexene ring, with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone can be synthesized through the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions. The reaction typically involves the addition of 1-bromoethane to pyrrolidine in a reaction flask, followed by heating and stirring to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for 1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s enamine structure allows it to act as a nucleophile, participating in various biochemical pathways. Its ability to form stable complexes with proteins and other biomolecules underlies its biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound shares a similar structure but lacks the ethanone group, affecting its reactivity and applications.
1-Pyrrolidino-1-cyclopentene: A related compound with a cyclopentene ring instead of a cyclohexene ring, leading to different chemical properties and uses.
2-Acetylcyclohexanone: This compound has an acetyl group attached to a cyclohexanone ring, differing in its chemical behavior and applications.
Uniqueness
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone is unique due to its combination of a pyrrolidine ring, a cyclohexene ring, and an ethanone group. This structure imparts distinct chemical properties, making it versatile for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
28073-88-3 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
1-(2-pyrrolidin-1-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-9H2,1H3 |
InChI-Schlüssel |
JMQHDBAXINKWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(CCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



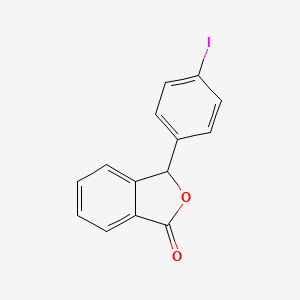
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
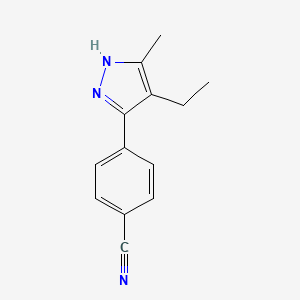
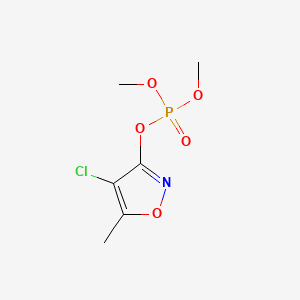
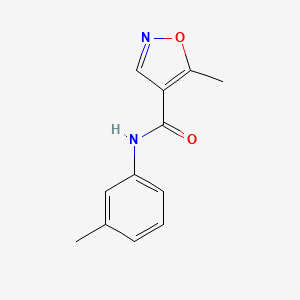

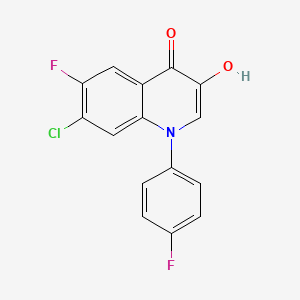
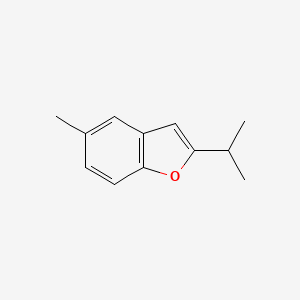


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)

